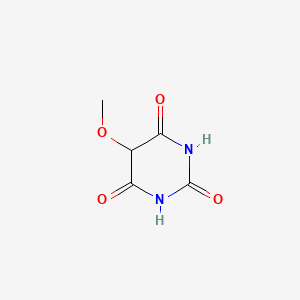

5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione

Description

Contextualizing Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives in Heterocyclic Chemistry

Pyrimidine (B1678525), a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the chemistry of life. nih.govresearchgate.net Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil), as well as a variety of vitamins and cofactors. nih.gov Consequently, the pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netnih.gov

Pyrimidine-2,4,6(1H,3H,5H)-trione, or barbituric acid, and its derivatives are a significant class within this family. The presence of the trione (B1666649) functionality provides unique chemical reactivity, particularly at the C5 position, which is flanked by two carbonyl groups. This acidity allows for a variety of substitution reactions, leading to a vast library of derivatives with diverse pharmacological profiles. The modification at this position is a key strategy for tuning the therapeutic activity of the resulting compounds. asu-edu.ru

Historical Trajectories and Foundational Chemical Discoveries Pertaining to the Barbituric Acid Scaffold

The story of the barbituric acid scaffold begins in 1864 with the German chemist Adolf von Baeyer. researchgate.net He first synthesized barbituric acid by condensing urea (B33335) with a derivative of malonic acid. researchgate.net There are several anecdotes regarding the origin of the name "barbituric acid," with one popular story suggesting it was named in honor of Saint Barbara, the patron saint of artillerists, as the discovery was celebrated in a tavern frequented by artillery officers. researchgate.net

While barbituric acid itself was not found to be pharmacologically active, its discovery laid the groundwork for a new class of therapeutic agents. researchgate.net In 1903, Emil Fischer and Joseph von Mering discovered that a diethyl derivative of barbituric acid, which they named Veronal, was a potent hypnotic. researchgate.net This breakthrough spurred the synthesis of over 2,500 different barbiturate (B1230296) compounds, with many finding clinical use as sedatives, hypnotics, anticonvulsants, and anesthetics. researchgate.net The development of phenobarbital (B1680315) in 1912 further solidified the importance of this chemical class in medicine. researchgate.net

| Year | Scientist(s) | Discovery | Significance |

|---|---|---|---|

| 1864 | Adolf von Baeyer | First synthesis of barbituric acid. researchgate.net | Laid the foundation for the barbiturate class of compounds. |

| 1903 | Emil Fischer and Joseph von Mering | Discovery of the hypnotic properties of diethylbarbituric acid (Veronal). researchgate.net | First clinically useful barbiturate, demonstrating the therapeutic potential of the scaffold. |

| 1912 | Bayer (company) | Introduction of phenobarbital. researchgate.net | A widely used sedative and anticonvulsant that expanded the therapeutic applications of barbiturates. |

Current Research Landscape and Emerging Academic Inquiry into Methoxy-Substituted Pyrimidine Triones

The contemporary research landscape for pyrimidine triones has evolved from its historical focus on sedative-hypnotics to a broader exploration of their potential in various therapeutic areas. The introduction of a methoxy (B1213986) group onto the pyrimidine trione scaffold, as in 5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione, is a modern strategy to modulate the molecule's properties. While specific research on this compound is still emerging, the investigation of methoxy-substituted pyrimidines, in general, is an active area of academic inquiry.

Research has shown that the methoxy group can influence the biological activity of pyrimidine derivatives. For instance, methoxy-substituted compounds have been investigated for their tyrosinase inhibitory activity, which is relevant to the treatment of hyperpigmentation disorders. nih.gov Furthermore, the synthesis of precursors to methoxy-substituted pyrimidines, such as 4,6-dihydroxy-5-methoxypyrimidine (B1354921) sodium and 5-methoxyl-4,6-dichloro pyrimidine, has been detailed in patent literature, indicating commercial interest in this class of compounds. google.comgoogle.com

Synthetic efforts in the broader field of pyrimidine-2,4,6(1H,3H,5H)-triones often involve the condensation of the barbituric acid core with various aldehydes, including those with methoxy substitutions on an aromatic ring, to create new derivatives with potential biological activities. asu-edu.ru These studies highlight the ongoing interest in leveraging the barbituric acid scaffold to develop novel compounds.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 158.11 g/mol | cymitquimica.com |

| Chemical Formula | C5H6N2O4 | Calculated |

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O4 |

|---|---|

Molecular Weight |

158.11 g/mol |

IUPAC Name |

5-methoxy-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C5H6N2O4/c1-11-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10) |

InChI Key |

XNRQLKANHYMDGS-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(=O)NC(=O)NC1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 5 Methoxypyrimidine 2,4,6 1h,3h,5h Trione

Electrophilic and Nucleophilic Reactions at the Pyrimidine (B1678525) Core

The pyrimidine core of 5-methoxybarbituric acid exhibits distinct reactivity towards electrophiles and nucleophiles, largely governed by the electronic effects of its substituents. The three carbonyl groups act as strong electron-withdrawing groups, rendering the adjacent carbon and nitrogen atoms electrophilic. Conversely, the lone pairs on the nitrogen and oxygen atoms can act as nucleophilic centers.

The carbon atoms of the carbonyl groups are susceptible to nucleophilic attack. youtube.com The environment within the ring, however, is sterically hindered. The nitrogen atoms, being part of amide functionalities, are generally weak nucleophiles but can be deprotonated to form highly nucleophilic anions. These anions can then readily react with various electrophiles.

Electrophilic substitution on the pyrimidine ring itself is generally difficult due to the deactivating nature of the carbonyl groups. However, the anion of 5-methoxybarbituric acid is highly reactive towards electrophiles.

Tautomeric Equilibria and Aromaticity Considerations within the 5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione System

Barbituric acid and its derivatives are well-known for exhibiting complex tautomeric equilibria. ias.ac.in This phenomenon is central to understanding their structure, stability, and reactivity. The potential for proton migration between nitrogen, oxygen, and carbon atoms leads to a variety of tautomeric forms. biointerfaceresearch.com

This compound can exist in several tautomeric forms due to two primary types of tautomerism:

Lactam-Lactim Tautomerism: This involves the migration of a proton from a nitrogen atom to a carbonyl oxygen atom, converting a lactam (-NH-C=O) group into a lactim (-N=C-OH) group. echemcom.comresearchgate.net Since there are two distinct lactam groups, multiple lactim forms are possible.

Theoretical studies on unsubstituted barbituric acid indicate that while numerous tautomers are possible, the tri-keto form is energetically the most favorable in most environments. biointerfaceresearch.comresearchgate.net The relative energies of these tautomers are crucial for determining the dominant species in a given reaction condition.

Table 1: Possible Tautomeric Forms of the Barbituric Acid Core

| Tautomer Type | Description | Structural Feature |

|---|---|---|

| Tri-keto (Lactam) | The most stable and common form. | Contains three C=O groups and two N-H groups. |

| Mono-enol (Lactim) | One carbonyl group is converted to a hydroxyl group. | Contains one C=C-OH or N=C-OH group. |

| Di-enol (Lactim) | Two carbonyl groups are converted to hydroxyl groups. | Contains two C=C-OH or N=C-OH groups. |

This table is a generalized representation based on the barbituric acid core. The specific energetics for the 5-methoxy derivative would require dedicated computational studies.

Proton transfer is the fundamental process that underlies tautomerism. youtube.com The mechanism of this transfer can be intramolecular or intermolecular, often mediated by solvent molecules. echemcom.com In the gas phase, intramolecular proton transfer has a higher energy barrier. echemcom.com In solvated environments, particularly with protic solvents like water, solvent molecules can form hydrogen-bonded bridges, facilitating proton transfer through a lower energy pathway, such as a Grotthuss-like mechanism. echemcom.comnih.gov

Computational studies on barbituric acid have shown that water molecules can play a crucial role in stabilizing certain tautomers and lowering the activation energy for proton transfer between them. echemcom.com The presence of a solvent can tip the delicate energetic balance between tautomers. researchgate.net For instance, while the keto form is often more stable in the gas phase, the enol form can become more stabilized by extensive solvation. researchgate.netresearchgate.net This solvent-dependence is a critical factor in predicting the outcome of reactions involving this compound.

Derivatization and Functionalization Strategies for Advanced Chemical Entities

This compound serves as a versatile scaffold for the synthesis of more complex molecules. Derivatization can occur at several positions, primarily the nitrogen atoms and the active C5 position (after potential modification).

Common derivatization strategies include:

N-Alkylation/N-Arylation: The acidic protons on the nitrogen atoms can be removed by a base, and the resulting anions can be reacted with alkyl or aryl halides to introduce substituents. This is a common strategy for modifying the properties of barbiturate-based compounds.

Knoevenagel Condensation: While the C5 position of the title compound is already substituted, related barbituric acids with a CH2 group at C5 readily undergo Knoevenagel condensation with aldehydes and ketones. This leads to the formation of 5-ylidene derivatives, which are important intermediates and have shown a range of biological activities. For example, derivatives like 5-(2-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione are synthesized via this route from N,N-dimethylbarbituric acid. nih.gov

Substitution at C5: Reactions can be designed to replace the methoxy (B1213986) group. Nucleophilic substitution at this position would likely require activation. Alternatively, the group could be eliminated to form an intermediate that can be trapped by other reagents.

Methylene (B1212753) Bridge Formation: Reaction with reagents like formaldehyde (B43269) can lead to the formation of compounds where two barbiturate (B1230296) rings are linked by a methylene bridge at the C5 position. For instance, 5-((2-methoxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a known derivative. sigmaaldrich.com

Table 2: Examples of Derivatization Reactions on the Barbituric Acid Core

| Reaction Type | Reagents | Product Type | Example Derivative |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde/Ketone, Base | 5-Ylidenebarbiturate | 5-(2-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione nih.gov |

| Aminomethylenation | Amine, Orthoformate | 5-(Aminomethylene)barbiturate | 5-((2-methoxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione sigmaaldrich.com |

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the mechanisms of reactions involving 5-methoxybarbituric acid is essential for controlling reaction outcomes and designing new synthetic pathways. Mechanistic studies often employ a combination of experimental techniques (kinetics, isotopic labeling) and computational chemistry.

Key areas of mechanistic investigation include:

Tautomerization Pathways: Computational studies using methods like Density Functional Theory (DFT) have been instrumental in mapping the potential energy surfaces for the interconversion of barbituric acid tautomers. biointerfaceresearch.comresearchgate.net These studies identify the transition state structures and calculate the energy barriers for proton transfer, revealing the most likely pathways for tautomerization. researchgate.net

Condensation Reaction Mechanisms: The mechanism of the Knoevenagel condensation, a key derivatization reaction for related barbiturates, is well-established. It typically involves the formation of a C5-anion (carbanion) which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield the final 5-ylidene product. The presence of the 5-methoxy group would alter the initial steps of such a sequence compared to unsubstituted barbituric acid.

Proton Transfer Dynamics: The dynamics of proton transfer, especially in biological contexts or in protic solvents, are a subject of intense study. nih.gov For reactions where protonation or deprotonation is a key step, understanding the kinetics and mechanism of proton movement is critical. For example, in enzyme-catalyzed reactions, specific amino acid residues can act as proton relays, facilitating transfer through a network of hydrogen bonds. nih.gov

The mechanistic understanding of these transformations allows for the rational design of new derivatives of this compound with tailored chemical and physical properties.

Spectroscopic and Diffraction Based Structural Elucidation Principles for 5 Methoxypyrimidine 2,4,6 1h,3h,5h Trione

Principles of Vibrational Spectroscopy (FT-IR, Raman) in Characterizing Functional Groups and Molecular Fingerprints

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and obtaining a unique "fingerprint" of a molecule. These techniques probe the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them.

In FT-IR spectroscopy, the absorption of infrared radiation at specific frequencies corresponds to the energy required to excite a molecule from a lower to a higher vibrational state. For a molecule to be IR-active, a change in the dipole moment must occur during the vibration. Key functional groups within 5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione, such as the carbonyl (C=O) groups of the trione (B1666649) system, the N-H groups of the pyrimidine (B1678525) ring, and the C-O stretching of the methoxy (B1213986) group, would exhibit characteristic absorption bands.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. The pyrimidine ring itself, along with the symmetric vibrations of the functional groups, would be expected to produce distinct Raman signals.

Predicted Vibrational Data for this compound:

| Functional Group | Predicted FT-IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H stretching | 3200-3400 | 3200-3400 |

| C-H stretching (methoxy) | 2950-3000 | 2950-3000 |

| C=O stretching (amide) | 1680-1750 | 1680-1750 |

| N-H bending | 1550-1650 | Not typically strong |

| C-O stretching (methoxy) | 1050-1250 | 1050-1250 |

| Pyrimidine ring vibrations | Various bands in the fingerprint region (600-1500) | Various bands in the fingerprint region (600-1500) |

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy Principles (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the N-H groups, the methoxy (O-CH₃) group, and the proton at the C5 position. The chemical shift (δ) of these signals is influenced by the electron density around the proton.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For the target compound, separate signals would be anticipated for the carbonyl carbons, the carbon atom bonded to the methoxy group (C5), and the carbon of the methoxy group itself.

Predicted NMR Data for this compound (in DMSO-d₆):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| N-H | ~11.0 | Singlet (broad) |

| C5-H | ~4.5 | Singlet |

| O-CH₃ | ~3.8 | Singlet |

| ¹³C NMR | ||

| C=O (C2, C4, C6) | ~150-170 | |

| C5 | ~70-80 | |

| O-CH₃ | ~55-65 |

Mass Spectrometric Approaches to Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) would confirm the molecular weight of the compound (158.11 g/mol ). nih.gov The fragmentation pattern would likely involve the loss of the methoxy group, cleavage of the pyrimidine ring, and loss of isocyanate (HNCO) fragments, which is characteristic of barbituric acid derivatives.

Predicted Mass Spectrometry Data for this compound:

| Ion | Predicted m/z |

| [M+H]⁺ | 159.04 |

| [M-OCH₃]⁺ | 127.02 |

| Further fragments from ring cleavage | Various smaller m/z values |

X-ray Diffraction Methodologies for Crystalline Structure Determination and Intermolecular Interactions

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding.

For this compound, a crystalline sample would be required. The diffraction pattern of X-rays passing through the crystal would be used to generate an electron density map, from which the positions of the atoms can be determined. The analysis would reveal the conformation of the pyrimidine ring and the orientation of the methoxy group. Crucially, it would elucidate the hydrogen-bonding network formed by the N-H and C=O groups, which dictates the crystal packing. While no specific crystallographic data for the title compound is available, related structures, such as 5-hydroxy-5-propylbarbituric acid, have been studied, revealing complex hydrogen-bonded frameworks. nih.gov

Electronic Spectroscopy (UV-Vis) Principles in Relation to Chromophoric Systems and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. The absorption wavelength is related to the energy of the electronic transition and is characteristic of the chromophores present in the molecule.

The pyrimidine-2,4,6(1H,3H,5H)-trione ring system contains chromophoric C=O and C=C (in its enol tautomer) groups. The electronic transitions in this system are typically n → π* and π → π. The n → π transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are generally weaker and occur at longer wavelengths. The π → π* transitions are more intense and occur at shorter wavelengths. The presence of the methoxy group may cause a slight shift in the absorption maxima compared to unsubstituted barbituric acid.

Predicted UV-Vis Absorption Data for this compound (in a polar solvent):

| Transition | Predicted λₘₐₓ (nm) |

| π → π | ~200-220 |

| n → π | ~250-270 |

Computational and Theoretical Investigations of 5 Methoxypyrimidine 2,4,6 1h,3h,5h Trione

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., HOMO-LUMO)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic architecture of pyrimidine (B1678525) trione (B1666649) systems. bhu.ac.in The electronic properties of these molecules are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net

For barbituric acid derivatives, the HOMO is typically localized on the pyrimidine ring, while the LUMO is distributed across the carbonyl groups. The introduction of a substituent at the C5 position significantly influences the energies of these orbitals. An electron-donating group, such as a methoxy (B1213986) group (-OCH3), is expected to raise the energy of the HOMO, while its effect on the LUMO energy would be less pronounced. This elevation of the HOMO energy would lead to a smaller HOMO-LUMO gap, suggesting increased reactivity compared to unsubstituted barbituric acid.

Studies on related molecules, such as 1,3-dimethylbarbituric acid, have shown that the charge transfer within the molecule can be understood through HOMO and LUMO analysis. researchgate.net The calculated HOMO-LUMO gap for various barbituric acid derivatives provides insights into their relative stability and reactivity. researchgate.net For 5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione, the methoxy group's electron-donating nature would likely enhance its ability to donate electrons, a key factor in its interaction with biological targets.

Table 1: Predicted Electronic Properties of this compound based on related compounds

| Property | Predicted Value/Characteristic for this compound | Significance |

| HOMO Energy | Relatively High | Indicates a strong capacity to donate electrons. |

| LUMO Energy | Moderately Low | Suggests an ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Relatively Small | Implies higher chemical reactivity and lower kinetic stability. researchgate.net |

| Dipole Moment | Moderate to High | Influences solubility and intermolecular interactions. |

This table is generated based on theoretical predictions and data from analogous compounds.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is a valuable tool for predicting the reactivity of this compound and mapping its potential reaction pathways. Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard, as they visualize the charge distribution across a molecule and highlight regions susceptible to electrophilic and nucleophilic attack. bhu.ac.innih.gov

For a molecule like this compound, the MEP map would likely show negative potential (red regions) around the oxygen atoms of the carbonyl and methoxy groups, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the N-H protons, making them susceptible to deprotonation by a base. The C5-H proton's acidity is also a key factor in its reactivity.

Frontier Molecular Orbital (FMO) theory further clarifies reactivity. researchgate.net The HOMO's location indicates the site of electrophilic attack, while the LUMO's position points to the site of nucleophilic attack. For barbituric acid derivatives, electrophilic substitution is common at the C5 position. The electron-donating methoxy group in this compound would further activate this position for such reactions.

Computational models can also predict the pathways of reactions such as alkylation, condensation, and cycloaddition, which are common for barbituric acid derivatives. irapa.orgmdpi.com By calculating the activation energies for different potential pathways, researchers can determine the most likely products of a given reaction.

Conformational Analysis and Intermolecular Interactions through Molecular Dynamics Simulations

The pyrimidine trione ring is not perfectly planar, and MD simulations can map its puckering coordinates and the energy barriers between different conformations. The methoxy group's rotation around the C5-O bond is another important conformational variable that can be explored.

MD simulations are also crucial for understanding how this compound interacts with other molecules, including solvent molecules and biological macromolecules. These simulations can identify key hydrogen bonding sites—the N-H groups as donors and the carbonyl and methoxy oxygens as acceptors—which are critical for its binding to receptors or enzymes. researchgate.net In studies of related barbituric acid hybrids, MD simulations have been used to show how these molecules interact with the active sites of enzymes. nih.gov

Theoretical Insights into Tautomerism and Acidity of Pyrimidine Trione Systems

The pyrimidine-2,4,6(1H,3H,5H)-trione scaffold can exist in several tautomeric forms due to the mobility of its hydrogen atoms. The most stable form is typically the tri-keto tautomer, but enol forms, where a proton moves from a nitrogen or the C5 carbon to a carbonyl oxygen, are also possible. researchgate.net

Computational methods can be used to calculate the relative energies of these different tautomers, thereby predicting their relative populations at equilibrium. nih.gov For this compound, the presence of the methoxy group may influence the stability of the different tautomers.

The acidity of the N-H and C5-H protons is another key feature that can be investigated theoretically. The pKa values of these protons can be predicted using computational models. chemrxiv.org Experimental and computational studies on barbituric acid have shown that the C5-H proton is surprisingly acidic, and deprotonation at this site is a key step in many of its reactions. nih.gov The electron-withdrawing nature of the adjacent carbonyl groups contributes to this acidity. The methoxy group at C5 in this compound replaces this acidic proton, leaving the N-H protons as the primary acidic sites.

Table 2: Possible Tautomers of this compound

| Tautomer Name | Structural Description | Predicted Relative Stability |

| 5-Methoxy-pyrimidine-2,4,6(1H,3H,5H)-trione | Tri-keto form | Most Stable |

| 6-Hydroxy-5-methoxy-1,5-dihydropyrimidin-2,4-dione | Enol form (proton from N1/N3 to C6=O) | Less Stable |

| 4-Hydroxy-5-methoxy-1,5-dihydropyrimidin-2,6-dione | Enol form (proton from N1/N3 to C4=O) | Less Stable |

| 2-Hydroxy-5-methoxy-1,5-dihydropyrimidin-4,6-dione | Enol form (proton from N1/N3 to C2=O) | Least Stable |

This table is a representation of possible tautomeric forms. The relative stabilities are predictions based on general principles of barbituric acid chemistry.

In Silico Design and Prediction of Novel this compound Derivatives

In silico methods are increasingly used to design and screen novel molecules with desired properties, saving significant time and resources in the drug discovery process. nih.govbohrium.comresearchgate.net The this compound scaffold can serve as a starting point for the design of new therapeutic agents.

By computationally modifying the substituents on the pyrimidine ring, researchers can predict how these changes will affect the molecule's properties. For example, adding different alkyl or aryl groups to the nitrogen atoms can alter the molecule's lipophilicity and, consequently, its ability to cross cell membranes. nih.gov Further substitution on the methoxy group could also be explored to fine-tune its electronic and steric properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. Molecular docking simulations can predict how these novel derivatives will bind to specific biological targets, such as enzymes or receptors, helping to identify the most promising candidates for synthesis and further testing. nih.govnih.govnih.gov

Advanced Applications and Role As a Chemical Precursor

Utilization of 5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione in the Synthesis of Complex Organic Molecules

The pyrimidine-2,4,6-trione structure is a foundational building block for a variety of more complex organic molecules. The active methylene (B1212753) group at the C5 position is a key reactive site. While direct synthetic applications of the 5-methoxy derivative are specific, the reactivity of the closely related 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione provides a clear model for its utility. This analog undergoes condensation reactions with various substituted benzaldehydes to yield chalcones, which are precursors to flavonoids and other biologically active compounds. asu-edu.ru

For instance, the condensation of 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione with aldehydes like 4-fluorobenzaldehyde (B137897) can be catalyzed by piperidine (B6355638) and acetic acid to form 5-[(E)-3-(4-fluorophenyl)-2-propenoyl]pyrimidine-2,4,6(1H,3H,5H)-trione. asu-edu.ru Similarly, reactions with hydroxy-substituted benzaldehydes can proceed in the presence of boron trifluoride etherate. asu-edu.ru The pyrimidine (B1678525) trione (B1666649) nucleus can also be cyclized with other reagents; for example, its reaction with specific carbamates in the presence of P₂O₅ can yield complex fused heterocyclic systems like pyrano[2,3-d]pyrimidines. asu-edu.ru

These transformations highlight how the C5 substituent on the pyrimidine trione ring can be elaborated into larger, more complex structures. The methoxy (B1213986) group of this compound, while less reactive than an acetyl group for direct condensation, still influences the electronic properties of the ring and can be a site for future chemical modification, potentially through ether cleavage to reveal a reactive hydroxyl group.

| Precursor(s) | Reagent(s)/Condition(s) | Product(s) | Reference(s) |

| 5-Acetylpyrimidine-2,4,6(1H,3H,5H)-trione, 4-Fluorobenzaldehyde | Piperidine, Acetic Acid, Reflux | 5-[(E)-3-(4-fluorophenyl)-2-propenoyl]pyrimidine-2,4,6(1H,3H,5H)-trione | asu-edu.ru |

| 5-Acetylpyrimidine-2,4,6(1H,3H,5H)-trione, 3-Methoxy-4-hydroxybenzaldehyde | Boron Trifluoride Etherate, Dioxane | 5-[(E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoyl]pyrimidine-2,4,6(1H,3H,5H)-trione | asu-edu.ru |

| Pyrimidine-2,4,6(1H,3H,5H)-trione, Arylcarboxyaldehydes | Acidic Clay KSF, Microwave | 5-(Arylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione | researchgate.net |

| Guanidine salt, Malonic acid dinitrile | Base, Alcohol, Nitrous Acid | 5-Nitroso-2,4,6-triaminopyrimidine | google.com |

Exploration of this compound in Materials Science Research (e.g., Polymer Chemistry Precursors, Corrosion Inhibition)

In materials science, the pyrimidine trione scaffold is of interest primarily for its potential application in corrosion inhibition. Numerous studies have demonstrated that pyrimidine derivatives can act as effective corrosion inhibitors for metals such as steel and copper, particularly in acidic environments. researchgate.netnih.gov The inhibitory action stems from the adsorption of the organic molecules onto the metal surface. This process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic ring, which can coordinate with the vacant d-orbitals of the metal atoms, forming a protective film that shields the metal from the corrosive medium. researchgate.netnih.gov

For example, novel pyrimidine-bichalcophene derivatives, such as 5-([2,2′-bithiophen]-5-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, have been shown to be excellent mixed-type corrosion inhibitors for copper in nitric acid solutions. nih.gov The efficiency of these inhibitors increases with concentration and temperature, indicating a strong interaction with the copper surface. nih.gov Given that this compound possesses the same core heteroatomic structure (multiple nitrogen and oxygen atoms), it is a strong candidate for similar applications in protecting industrial metals from corrosion.

While less explored, the potential use of pyrimidine triones as precursors in polymer chemistry is also plausible. The multiple functional groups on the ring could allow it to act as a cross-linking agent or as a monomer in the synthesis of specialty polymers with enhanced thermal stability or specific binding capabilities due to the hydrogen-bonding sites on the trione scaffold.

Role as a Ligand or Coordination Component in Inorganic and Organometallic Chemistry

The pyrimidine-2,4,6-trione scaffold has been identified as a highly effective chelating moiety for metal ions, a role that is crucial in the field of bioinorganic and organometallic chemistry. A significant application is its use as a zinc-binding group in the design of enzyme inhibitors. Research has shown that pyrimidine-triones represent a novel class of matrix metalloproteinase (MMP) inhibitors. nih.gov

In this context, the pyrimidine-trione template serves as the zinc-chelating component that binds to the catalytic zinc ion in the active site of the enzyme. nih.gov The three carbonyl oxygens and the nitrogen atoms of the pyrimidine trione ring can coordinate with the zinc(II) ion, displacing water and inhibiting the enzyme's catalytic activity. By modifying the substituents on the pyrimidine trione core, inhibitors can be developed that are not only potent but also highly selective for specific MMPs, such as the gelatinases (MMP-2 and MMP-9), outperforming less specific inhibitors like hydroxamic acid derivatives. nih.gov This ability to act as a well-defined ligand for a metal center in a complex biological environment underscores the potential of this compound in the design of functional organometallic complexes and metalloenzyme inhibitors.

Applications in Supramolecular Chemistry and Crystal Engineering

The structure of this compound is rich in features that are highly valuable for supramolecular chemistry and crystal engineering. The predictable and robust non-covalent interactions it can form, namely hydrogen bonds and π-π stacking, allow for the rational design of intricate and stable crystalline architectures.

The pyrimidine trione core possesses both hydrogen bond donors (the N-H groups at positions 1 and 3) and hydrogen bond acceptors (the C=O groups at positions 2, 4, and 6). This arrangement makes it predisposed to forming strong and directional intermolecular N-H···O hydrogen bonds. nih.gov These interactions are analogous to the base pairing seen in nucleic acids, making the scaffold structurally significant. wikipedia.org

Studies on related pyrimidinone and pyrimidine trione crystal structures consistently reveal extensive hydrogen-bonding networks. researchgate.netnih.gov These interactions often lead to the formation of predictable supramolecular motifs, such as chains, tapes, or sheets. For instance, in the crystal structure of a complex pyrimidine trione derivative, molecules were observed to be linked via both O—H⋯O and N—H⋯O hydrogen bonds, creating a stable three-dimensional framework. researchgate.net The persistence of these hydrogen bonds from solution to the solid state plays a critical role in guiding the crystallization process and determining the final crystal packing. nih.gov

In addition to hydrogen bonding, the aromatic nature of the pyrimidine ring facilitates π-π stacking interactions. nih.gov These non-covalent forces, arising from the attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are crucial in stabilizing crystal structures and directing molecular self-assembly. nih.govrsc.org

Development of Novel Catalytic Systems Incorporating Pyrimidine Trione Scaffolds

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently used to design inhibitors that target the catalytic sites of enzymes. nih.govnih.gov This proven ability to interact with and modulate biological catalytic systems suggests a strong potential for the pyrimidine trione core to be incorporated into novel synthetic catalytic systems.

While direct use as a catalyst itself is not widely reported, its function as a ligand for metal ions is well-established, as seen in its chelation of zinc in matrix metalloproteinases. nih.gov This capacity for metal coordination could be harnessed in the development of new catalysts where the pyrimidine trione acts as a ligand that tunes the reactivity of a catalytic metal center. Such a system could mimic metalloenzymes, combining a stable structural scaffold with a reactive metal site.

Furthermore, the pyrimidine scaffold is central to the development of inhibitors for protein kinases and other enzyme systems. nih.govmdpi.com The design principles used to achieve potent and selective binding within these catalytic pockets could be repurposed for the creation of biomimetic catalysts or organocatalysts. The rigid, well-defined structure of the pyrimidine trione, combined with its capacity for multiple non-covalent interactions, makes it an attractive platform for building complex, functional catalytic assemblies.

Analytical Methodologies for the Detection and Quantification of 5 Methoxypyrimidine 2,4,6 1h,3h,5h Trione in Chemical Matrices

Chromatographic Techniques (HPLC, GC-MS) for Separation and Identification in Chemical Systems

Chromatographic methods are paramount for the separation of 5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione from complex mixtures, such as reaction intermediates and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used techniques in this context. ijsra.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of pyrimidine (B1678525) derivatives. researchgate.net For this compound, separation would typically be achieved on a C8 or C18 stationary phase. The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727), which allows for the fine-tuning of retention times. researchgate.netnih.gov An acidic pH, often achieved with acetate (B1210297) or phosphate (B84403) buffers, is generally preferred for the analysis of pyrimidine bases to ensure optimal separation. nih.gov Detection is commonly performed using a UV detector, as the pyrimidine ring exhibits strong absorbance in the UV range, or a mass spectrometry detector for enhanced selectivity and structural confirmation. researchgate.netgovst.edu For instance, a related compound, 2,4-dichloro-5-methoxypyrimidine, was analyzed using HPLC to confirm its purity. acs.org

Table 1: Typical HPLC Parameters for Pyrimidine Derivative Analysis

| Parameter | Typical Value/Condition | Source(s) |

| Column | C8 or C18, (7-30) cm length | researchgate.net |

| Mobile Phase | Acetate or Phosphate Buffer with Acetonitrile/Methanol | researchgate.netnih.gov |

| pH | ~4.0 | nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.net |

| Detection | UV (230-280 nm) or Mass Spectrometry (MS) | researchgate.netgovst.edu |

| Mode | Isocratic or Gradient Elution | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Barbiturates, the class of compounds to which this compound belongs, are frequently analyzed by GC-MS. ijsra.net Due to the polarity and potential thermal lability of the trione (B1666649) structure, derivatization is often required to improve chromatographic behavior and prevent peak tailing. researchgate.net Common derivatization procedures include alkylation (e.g., methylation or ethylation) to convert the acidic protons on the nitrogen atoms into less polar groups, resulting in sharper, more symmetrical peaks. nih.gov The mass spectrometer provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern. govst.edu

Table 2: Illustrative GC-MS Parameters for Barbiturate (B1230296) Analysis

| Parameter | Typical Value/Condition | Source(s) |

| Column | Non-polar capillary column (e.g., methylsilicone) | nih.gov |

| Derivatization | Alkylation (e.g., N-ethyl derivatives) | nih.gov |

| Injection Mode | Split/Splitless | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

| Detection | Mass Spectrometer (Scan or SIM mode) | govst.edunih.gov |

Voltammetric and Potentiometric Methods for Electrochemical Characterization

Electrochemical methods offer a sensitive and cost-effective alternative for the quantification of electroactive species like pyrimidine derivatives.

Voltammetric Methods: Voltammetry measures the current response of an electroactive analyte to a changing applied potential. Techniques like cyclic voltammetry (CV) and adsorptive stripping voltammetry (AdSV) are particularly useful. The pyrimidine ring is electrochemically active and can be either oxidized or reduced at an electrode surface. For instance, adsorptive cathodic stripping voltammetry has been successfully used for the trace determination of a synthetic pyrimidine derivative, achieving a detection limit in the nanomolar range after a short accumulation time. najah.edu The method involves pre-concentrating the analyte onto the electrode surface via adsorption before applying a potential sweep to measure the stripping current, which is proportional to the analyte's concentration. najah.edu The specific electrochemical behavior of this compound would depend on its reduction and oxidation potentials, which can be determined using cyclic voltammetry at various pH values and electrode materials, such as glassy carbon or mercury electrodes. core.ac.uk

Potentiometric Methods: Potentiometry, which measures the potential of an electrochemical cell under zero current conditions, can also be applied. The development of an ion-selective electrode (ISE) specific to the this compound molecule or its ionic form could allow for direct and simple quantification. The response of such an electrode would be based on the potential difference that arises across a membrane separating the sample solution from a reference solution, governed by the Nernst equation. While specific potentiometric methods for this compound are not widely documented, the principle remains a viable analytical approach.

Spectrophotometric and Fluorometric Approaches for Quantitative Analysis

Spectroscopic techniques are workhorses in quantitative chemical analysis, relying on the interaction of electromagnetic radiation with the analyte.

Spectrophotometric Methods: UV-Visible spectrophotometry is a straightforward and accessible method for quantifying compounds with chromophores. Pyrimidine derivatives possess a heterocyclic aromatic ring system that absorbs UV light. nih.gov A quantitative method can be developed by measuring the absorbance of solutions containing this compound at its wavelength of maximum absorbance (λmax). dntb.gov.ua The concentration is then determined using a calibration curve constructed according to the Beer-Lambert law. For a newly synthesized pyrimidine derivative, a linear relationship was found between concentration and absorbance in the range of 50 to 150 µg/ml, demonstrating the utility of this technique for routine quality control. nih.gov

Fluorometric Approaches: Fluorometry, or fluorescence spectroscopy, offers higher sensitivity and selectivity compared to absorbance spectroscopy. While not all pyrimidines are naturally fluorescent, some derivatives exhibit significant fluorescence, or can be derivatized to become fluorescent. nih.gov The fluorescence properties are highly dependent on the molecular structure and the solvent environment. rsc.org Studies have shown that the association of certain cyclophanes with pyrimidine bases can lead to a significant fluorescence "light-up" effect, enabling their selective detection. mdpi.com This principle could be adapted to develop a specific fluorometric assay for this compound by identifying a suitable fluorescent probe that interacts selectively with the target molecule.

Sample Preparation and Matrix Effects in Non-Biological Chemical Analysis

Effective sample preparation is critical to remove interfering substances from the chemical matrix and to concentrate the analyte to a level suitable for detection. acs.org

In the context of chemical synthesis, the "matrix" can include unreacted starting materials, catalysts, solvents, and by-products. google.commdpi.comgoogle.comnih.gov Sample preparation techniques aim to isolate this compound from these components.

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). By adjusting the pH of the aqueous phase, the ionization state of the acidic this compound can be controlled to facilitate its extraction into a specific phase.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent packed in a cartridge to selectively adsorb the analyte or the matrix components. researchgate.net For pyrimidine derivatives, reversed-phase (e.g., C8 or C18) or ion-exchange sorbents can be used to retain the target compound while impurities are washed away. The purified analyte is then eluted with a small volume of a suitable solvent. researchgate.net

Matrix effects refer to the alteration of the analytical signal of the analyte due to the co-eluting components of the matrix. These effects can cause signal suppression or enhancement, leading to inaccurate quantification. In chromatographic analysis, especially when coupled with mass spectrometry, matrix effects can be significant. To mitigate them, strategies such as using an internal standard (preferably an isotopically labeled version of the analyte), performing thorough sample cleanup, or using matrix-matched calibration standards are employed. nih.gov

Method Validation and Quality Control in Analytical Chemistry

To ensure that an analytical method provides reliable and accurate results, it must be validated. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. nih.gov Quality control involves the routine procedures that ensure the method remains in a state of statistical control. libretexts.org

Method Validation: According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include: nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijsra.net

Table 3: Example Method Validation Parameters for a Pyrimidine Derivative

| Parameter | Finding | Source |

| Linearity Range | 50 - 150 µg/ml | nih.gov |

| Correlation Coefficient (r²) | 0.997 | nih.gov |

| Accuracy | Recovery within 98-102% | nih.gov |

| Precision (RSD%) | < 2% | nih.gov |

| LOD | Specified concentration (e.g., 0.5 µg/ml) | nih.gov |

| LOQ | Specified concentration (e.g., 1.5 µg/ml) | nih.gov |

Quality Control (QC): QC ensures the ongoing reliability of the analytical results. It involves a set of written directives, often referred to as Good Laboratory Practices (GLPs) and Standard Operating Procedures (SOPs). libretexts.org Key QC activities include:

Regular calibration of instruments. azolifesciences.com

Analysis of QC samples (e.g., blanks, calibration standards, and control samples with known concentrations) with each batch of test samples. libretexts.org

Use of control charts to monitor the performance of the method over time.

Proper documentation of all analytical procedures, data, and maintenance records. azolifesciences.com

Future Directions and Unexplored Avenues in 5 Methoxypyrimidine 2,4,6 1h,3h,5h Trione Research

Advancements in Asymmetric Synthesis and Chiral Derivatization

The introduction of a stereocenter at the C-5 position of the pyrimidinetrione ring can profoundly influence a molecule's biological activity and material properties. For 5-Methoxypyrimidine-2,4,6(1H,3H,5H)-trione, the development of asymmetric synthetic methods to create chiral derivatives is a key future direction. Currently, the catalytic asymmetric functionalization of prochiral barbituric acids to produce 5,5-disubstituted derivatives is an area of active research. nih.gov

Promising strategies that could be adapted for this compound include organocatalysis. For instance, squaramide-based catalysts have been successfully employed in the asymmetric Michael addition/cyclization of benzylidene barbituric acids to yield chiral spirocyclic compounds with excellent stereoselectivity. mdpi.com Adapting such methodologies would involve reacting this compound with suitable electrophiles in the presence of a chiral catalyst to generate enantiomerically enriched products.

Future research should focus on designing reactions that leverage the electronic properties of the methoxy (B1213986) group. The development of methods for the catalytic asymmetric α-functionalization of prochiral barbituric acid surrogates, such as 2-alkylthio-4,6-dioxopyrimidines, presents another avenue. nih.gov These methods, which utilize amine-squaramide catalysts for C-C bond formation, could potentially be applied to create quaternary barbituric acids with high enantioselectivity. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies for this compound

| Strategy | Catalyst Type | Potential Reaction | Expected Outcome |

|---|---|---|---|

| Organocatalytic Michael Addition | Chiral Squaramide | Reaction with α,β-unsaturated compounds | Chiral 5,5-disubstituted derivatives |

| Asymmetric Alkylation | Phase-Transfer Catalysis | Reaction with alkyl halides | Enantiomerically enriched 5-alkyl-5-methoxy derivatives |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of compound libraries for screening and optimization is often a bottleneck in chemical research. Integrating the synthesis of this compound derivatives into flow chemistry and automated platforms offers a path to accelerate discovery. Automated synthesis systems, which combine software and modular hardware, can perform sequential reaction steps including mixing, heating, analysis, and purification. nih.govwikipedia.org

Continuous flow synthesis, in contrast to traditional batch chemistry, involves reagents moving through a series of tubes where reactions and separations occur. mit.edu This approach offers superior control over reaction parameters like temperature and mixing, often leading to higher yields and purity. An automated, plug-and-play system using continuous flow has been shown to reduce the time for reaction optimization from months to days. mit.edu

Future work could focus on developing a flow-based synthesis for this compound itself, followed by in-line derivatization at the C-5 position. Such a platform would enable the rapid generation of a library of analogues for structure-activity relationship studies. The modularity of these systems allows for flexible synthesis planning and execution, making them ideal for exploring the chemical space around this pyrimidinetrione core. nih.govmit.edu

Table 2: Comparison of Synthesis Platforms

| Platform | Key Features | Advantages for Derivatization | Representative Technologies |

|---|---|---|---|

| Batch Synthesis | Reactions in discrete vessels (e.g., round-bottom flasks). | Well-established, suitable for large-scale single products. | Standard laboratory glassware. |

| Automated Batch | Robotic handling of vials, automated reagent addition, heating, and workup. nih.gov | High-throughput screening of reaction conditions, library generation. | Chemputer, Eli Lilly's microwave vial-based platform. nih.gov |

| Flow Chemistry | Reagents pumped through tubing, precise control of conditions, in-line purification. mit.edu | Rapid optimization, improved safety, easy scalability, multi-step sequences. | MIT's automated flow platform. mit.edu |

Green Chemistry Principles and Sustainable Synthetic Routes Development

Adherence to green chemistry principles is becoming a critical aspect of modern chemical synthesis. Developing sustainable routes to this compound and its derivatives is an important future goal. This involves using environmentally benign solvents, reducing waste, and employing catalytic methods.

One promising approach is the use of multicomponent reactions (MCRs). MCRs combine three or more reactants in a single step to form a complex product, which is inherently more atom-economical. mdpi.com The synthesis of various barbituric acid derivatives has been achieved using MCRs, sometimes assisted by ultrasound irradiation in aqueous ethanol (B145695) with a non-toxic, reusable catalyst like trisodium (B8492382) citrate (B86180) dihydrate. mdpi.com The Knoevenagel condensation, a key reaction for forming C-5 substituted barbiturates, can be performed using green methods such as infrared promotion, microwave irradiation, or grinding, often with ionic liquids or other eco-friendly catalysts. ijsdr.org

Future research should aim to develop a one-pot, multicomponent synthesis of this compound itself, potentially starting from urea (B33335), a methoxy-substituted malonic ester derivative, and using water as a solvent. Exploring catalyst-free conditions or employing recyclable solid catalysts are also key areas for investigation to minimize the environmental impact of the synthesis. mdpi.comresearchgate.net

Deeper Exploration of Structure-Reactivity Relationships via Machine Learning Approaches

Understanding the relationship between the structure of a molecule and its chemical reactivity or properties is fundamental to designing new functional molecules. Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models offer powerful tools for this purpose. For the broader class of barbiturates, QSAR models have been developed to predict various physicochemical properties like polarizability, molar refractivity, and lipophilicity based on molecular descriptors. [Initial search results 1, 2, 5]

These computational models can be trained on existing data to make predictions for new, unsynthesized compounds. For instance, ML-based QSAR models have been developed to predict pharmacokinetic parameters of drugs, demonstrating the predictive power of these approaches. researchgate.net By generating a dataset of this compound derivatives and their measured properties, it would be possible to build predictive models. These models could then guide the synthesis of new derivatives with desired characteristics, whether for biological applications or materials science, saving significant time and resources. nih.gov

A key future direction is to use ML to predict reaction outcomes and optimize synthesis conditions. By analyzing data from high-throughput experiments, ML algorithms can identify the optimal parameters for synthesizing specific derivatives of this compound, accelerating the development of new compounds. nih.gov

Emerging Roles in Niche Chemical Technologies and Specialized Materials Applications

The pyrimidinetrione core is a versatile building block for supramolecular chemistry and materials science. The nitrogen and oxygen atoms of the barbituric acid ring are excellent hydrogen bond donors and acceptors, enabling the formation of highly organized, self-assembling structures. wikipedia.orgresearchgate.net This property has been exploited to create artificial receptors and has applications in the design of molecular devices. wikipedia.org

A significant unexplored avenue for this compound is its incorporation into functional materials. The pyrimidinetrione scaffold has been used as a core for matrix metalloproteinase (MMP) inhibitors, where substitution at the C-5 position is critical for potency and selectivity. nih.gov The methoxy group of the target compound could be leveraged to fine-tune binding interactions or influence the molecule's electronic properties.

Furthermore, pyrimidinetrione derivatives can possess interesting photophysical properties. nih.gov By attaching chromophores to the this compound core, it may be possible to create novel fluorescent probes or materials for optoelectronic applications. Research into pyrimidinone-functionalized polymers has shown that these motifs can induce self-assembly and lead to materials with thermoplastic elastomer properties, a concept that could be extended to the pyrimidinetrione system. researchgate.net

Table 3: Potential Niche Applications for this compound Derivatives

| Application Area | Rationale | Key Structural Feature |

|---|---|---|

| Supramolecular Chemistry | Pyrimidinetrione ring acts as a robust hydrogen-bonding motif. wikipedia.orgresearchgate.net | The core pyrimidinetrione ring system. |

| Enzyme Inhibition | The scaffold can be decorated to fit into enzyme active sites (e.g., MMPs). nih.gov | Functional groups at the C-5 position. |

| Functional Polymers | The hydrogen-bonding capability can drive polymer self-assembly. researchgate.net | The core ring and reactive handles for polymerization. |

| Optoelectronic Materials | The core can be functionalized with chromophores to tune photophysical properties. nih.gov | Conjugated systems attached to the pyrimidinetrione ring. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.